molecular formula C18H14O2 B14489354 (1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione CAS No. 65644-29-3

(1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione

Cat. No.: B14489354
CAS No.: 65644-29-3
M. Wt: 262.3 g/mol
InChI Key: XCFBXZJFMURWRR-HEEUSZRZSA-N
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Description

(1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione is an organic compound characterized by its unique structure, which includes two phenyl groups and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione typically involves the selective mono-ozonolysis of cyclic polyenes such as 1,5,9-cyclododecatriene. The ozonolysis process is carried out by bubbling ozone through a solution of the alkene in methanol at low temperatures, usually around -78°C, until the solution turns blue, indicating the complete consumption of the alkene . The resulting ozonide is then subjected to oxidative decomposition using hydrogen peroxide to yield the desired product.

Industrial Production Methods

The use of phase-transfer catalysis and optimized reaction conditions can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or toluene .

Major Products Formed

Major products formed from these reactions include epoxides, alcohols, alkanes, and substituted aromatic compounds, depending on the specific reaction and conditions used .

Scientific Research Applications

(1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione involves its interaction with molecular targets through its conjugated diene system and phenyl groups. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The compound’s ability to undergo oxidation and reduction reactions is particularly important in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

(1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione is unique due to its specific structure, which includes two phenyl groups and a conjugated diene system. This structure imparts distinct reactivity and chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

65644-29-3

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

(1Z,5E)-1,6-diphenylhexa-1,5-diene-3,4-dione

InChI

InChI=1S/C18H14O2/c19-17(13-11-15-7-3-1-4-8-15)18(20)14-12-16-9-5-2-6-10-16/h1-14H/b13-11-,14-12+

InChI Key

XCFBXZJFMURWRR-HEEUSZRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C(=O)/C=C\C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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